molecular formula C18H19N5O2S B2852955 N-(2-methoxyphenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1226457-37-9

N-(2-methoxyphenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Cat. No. B2852955
CAS RN: 1226457-37-9
M. Wt: 369.44
InChI Key: QQDGLPJLUNXJPM-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide, also known as MPPT, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPPT is a thiazole derivative and is structurally similar to other compounds that have shown promise as treatments for various medical conditions. In

Mechanism of Action

The mechanism of action of N-(2-methoxyphenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is not fully understood, but it is thought to be related to its ability to modulate the levels of serotonin and norepinephrine in the brain. These neurotransmitters are involved in the regulation of mood, and their levels have been found to be altered in individuals with depression.
Biochemical and Physiological Effects
Studies have shown that N-(2-methoxyphenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has a significant effect on the levels of serotonin and norepinephrine in the brain. It has been found to increase the levels of these neurotransmitters, which are involved in the regulation of mood. N-(2-methoxyphenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has also been found to have anxiolytic and analgesic effects in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-methoxyphenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide in lab experiments is that it is relatively easy to synthesize and has a high yield. It is also relatively stable and has a long shelf life. However, one of the limitations of using N-(2-methoxyphenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can accurately assess its effects.

Future Directions

There are several potential future directions for research on N-(2-methoxyphenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide. One area of interest is its potential as a treatment for depression. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in humans. Another area of interest is its potential as an analgesic and anxiolytic agent. Additional studies are needed to determine its effects on pain and anxiety in humans. Finally, there is potential for N-(2-methoxyphenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide to be used in the treatment of other medical conditions, such as Parkinson's disease and Alzheimer's disease, but further research is needed to explore these possibilities.

Synthesis Methods

The synthesis of N-(2-methoxyphenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide involves the reaction of 2-aminothiazole and 2-bromo-N-(2-methoxyphenethyl)acetamide in the presence of potassium carbonate. The resulting product is then reacted with pyrimidine-2-amine to yield N-(2-methoxyphenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide. The synthesis method is relatively simple, and the yield of the final product is high.

Scientific Research Applications

N-(2-methoxyphenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has been studied for its potential as a therapeutic agent in various medical conditions. One of the most promising areas of research is its use as an antidepressant. Studies have shown that N-(2-methoxyphenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has a significant effect on the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are known to be involved in depression.

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-25-15-6-3-2-5-13(15)7-10-19-16(24)11-14-12-26-18(22-14)23-17-20-8-4-9-21-17/h2-6,8-9,12H,7,10-11H2,1H3,(H,19,24)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDGLPJLUNXJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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